![molecular formula C9H11NO2 B1366776 4-Ethoxybenzaldehyde oxime CAS No. 61096-94-4](/img/structure/B1366776.png)
4-Ethoxybenzaldehyde oxime
Overview
Description
4-Ethoxybenzaldehyde oxime is an organic compound that belongs to the oxime functional group. It is a derivative of 4-Ethoxybenzaldehyde and Benzaldehyde oxime .
Synthesis Analysis
Oximes, including this compound, can be synthesized from a carbonyl compound (ketone or aldehyde) and hydroxylamine or a hydroxylammonium salt . Benzaldehyde oxime, for example, can be synthesized from benzaldehyde and hydroxylamine hydrochloride in the presence of a base . A convenient method for the synthesis of oxime ethers involves reacting oximes with various chlorides (alkyl, functionalized alkyl, and benzyl) and subsequently using a super base—pulverized potassium hydroxide in DMSO .Molecular Structure Analysis
The molecular formula of 4-Ethoxybenzaldehyde is C9H10O2 . The oxime group in this compound contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), which makes them strong candidates for divergent reactivity .Chemical Reactions Analysis
Oximes are valuable synthetic building blocks with reactivity modes that enable their use in diverse methodologies, from cycloadditions to bioconjugation . Their reactivity towards photocatalysis and transition metals makes them ideal starting materials for N-containing heterocycles, amino alcohols, and amines .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxybenzaldehyde include a density of 1.1±0.1 g/cm3, boiling point of 249.0±0.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 48.6±3.0 kJ/mol, and flash point of 112.6±13.4 °C .Scientific Research Applications
Radiotracer Development in Positron Emission Tomography (PET) Research has explored oxime chemistry involving novel prosthetic groups for radiotracer development in PET imaging. The study highlights the utility of various fluorinated aldehydes, including those related to 4-Ethoxybenzaldehyde oxime, in creating effective radiotracers for imaging, with specific focus on peptides like RGD. This demonstrates the potential of this compound derivatives in medical imaging and diagnostics (Glaser et al., 2008).
Insights into Molecular Structures and Hydrogen Bonding Investigations into the crystal structures of methoxybenzaldehyde oxime derivatives, related to this compound, have provided insights into different conformations and hydrogen-bonding patterns. This research aids in understanding molecular interactions and structural dynamics, which can be critical in pharmaceutical and materials science applications (Gomes et al., 2018).
Pesticide Development A study on the design and synthesis of oxime ethers, including compounds related to this compound, revealed that these compounds have significant larvicidal and fungicidal activities. This suggests a potential application in developing more effective pesticides (Zhang et al., 2013).
Vibrational Dynamics in Materials Science Research into the vibrational dynamics of compounds like this compound, particularly using INS spectroscopy and DFT calculations, provides valuable data for materials science. Understanding these dynamics can inform the design of materials with specific mechanical or chemical properties (Ribeiro-Claro et al., 2021).
Oxidation Processes in Water Treatment Studies on the oxidation of methoxycinnamate acid esters, related to this compound, have implications for water treatment technologies. Understanding the degradation pathways and by-products of these compounds can lead to more effective water purification methods (Studziński & Gackowska, 2017).
Spectroscopic Analysis in Chemical Research Spectroscopic studies, like those on 4-Ethoxybenzaldehyde in Raman and NMR spectroscopy, provide critical insights into molecular interactions and structures. This research is fundamental in fields ranging from analytical chemistry to drug design (Ramakrishnan et al., 2009).
Investigation of Intermolecular Hydrogen Bonds Research into the occurrence of C−H···O hydrogen bonds in liquid 4-Ethoxybenzaldehyde, using spectroscopic techniques, sheds light on non-standard hydrogen bonding. This knowledge is crucial in the study of molecular interactions and could have implications in the design of new molecular assemblies (Marques et al., 2001).
Safety and Hazards
Future Directions
Oximes have been studied for decades due to their significant roles as acetylcholinesterase reactivators. Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . The discovery of unique non-quaternary oximes opens the door to the design of novel therapeutics and decontamination agents following organophosphorus nerve agent exposure .
Mechanism of Action
Target of Action
The primary target of 4-Ethoxybenzaldehyde oxime Oximes in general are known to interact with aldehydes and ketones .
Mode of Action
The interaction of This compound with its targets involves the formation of oximes from aldehydes and ketones. This reaction occurs when the nitrogen in the oxime acts as a nucleophile, competing with oxygen. The reaction with oxygen leads to the reversible formation of a hemiketal, while the reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
The specific biochemical pathways affected by This compound The formation of oximes from aldehydes and ketones is a well-known biochemical process .
Result of Action
The molecular and cellular effects of This compound The formation of oximes from aldehydes and ketones can have various effects depending on the specific biochemical context .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of oximes .
properties
IUPAC Name |
(NE)-N-[(4-ethoxyphenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9-5-3-8(4-6-9)7-10-11/h3-7,11H,2H2,1H3/b10-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWVABYZHRUUEC-JXMROGBWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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